

Preclinical Profile of S65487: A Deep Dive into its Anti-Lymphoma Activity

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Compound of Interest

Compound Name: S65487

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This technical guide provides a comprehensive overview of the preclinical data for **S65487**, a potent and selective B-cell lymphoma 2 (Bcl-2) inhibitor, in the context of lymphoma. **S65487** is an intravenously administered prodrug of S55746, the active moiety responsible for its therapeutic effects. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical efficacy of this compound.

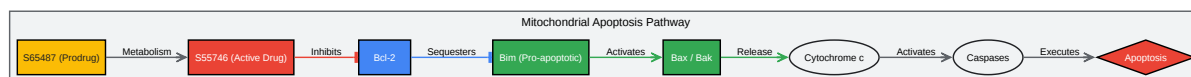
Executive Summary

S65487, through its active form S55746, demonstrates significant anti-tumor activity in preclinical models of non-Hodgkin lymphoma. As a selective inhibitor of the anti-apoptotic protein Bcl-2, S55746 effectively induces apoptosis in lymphoma cells that are dependent on Bcl-2 for survival. In vitro studies have established its potency in various lymphoma cell lines, and in vivo experiments have confirmed its ability to impair tumor growth in xenograft models. This document details the quantitative preclinical data, experimental methodologies, and the underlying signaling pathways associated with the activity of **S65487**.

Mechanism of Action: Targeting the Core of Lymphoma Cell Survival

The survival of many lymphoma cells is dependent on the overexpression of the anti-apoptotic protein Bcl-2.[1] Bcl-2 sequesters pro-apoptotic proteins, such as BIM, preventing them from activating the BAX and BAK proteins, which are essential for initiating programmed cell death (apoptosis).[1]

S65487's active form, S55746, is a BH3 mimetic that binds with high affinity to the BH3-binding groove of Bcl-2. This competitive inhibition displaces pro-apoptotic proteins, leading to the activation of BAX and BAK. The subsequent oligomerization of BAX and BAK in the outer mitochondrial membrane results in the release of cytochrome c and other pro-apoptotic factors, ultimately triggering caspase activation and apoptotic cell death.



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Figure 1: S65487 Mechanism of Action.

Quantitative Preclinical Data

The anti-tumor activity of S55746, the active metabolite of **S65487**, has been quantified in a range of preclinical lymphoma models.

In Vitro Cytotoxicity in Non-Hodgkin Lymphoma Cell Lines

S55746 has demonstrated potent cytotoxic activity against various non-Hodgkin lymphoma (NHL) cell lines after 72 hours of treatment. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Cell Line | Lymphoma Subtype | S55746 IC50 (μM) |
|------------|------------------|------------------|
| OCI-Ly1 | DLBCL | < 1 |
| SU-DHL-4 | DLBCL | < 1 |
| SU-DHL-6 | DLBCL | < 1 |
| Toledo | DLBCL | < 1 |
| U-2932 | DLBCL | < 1 |
| KARPAS-422 | DLBCL | < 1 |
| Granta-519 | MCL | < 1 |
| Jeko-1 | MCL | < 1 |
| Daudi | Burkitt Lymphoma | > 10 |
| Raji | Burkitt Lymphoma | > 10 |
| Ramos | Burkitt Lymphoma | > 10 |

Table 1: In Vitro Cytotoxicity of S55746 in NHL Cell Lines.

Ex Vivo Apoptosis Induction in Primary Lymphoma Cells

The efficacy of S55746 was further evaluated in primary cells isolated from patients with Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL). The half-maximal effective concentration (EC50) for apoptosis induction is presented below.

| Primary Cell Type | Treatment Duration | S55746 EC50 Range (nM) |
|-------------------|--------------------|------------------------|
| CLL | 4 hours | 4.4 - 47.2 |
| MCL | 24 hours | 2.5 - 110 |

Table 2: Ex Vivo Apoptosis Induction by S55746 in Primary Lymphoma Cells.

In Vivo Anti-Tumor Efficacy in Hematological Xenograft Models

Oral administration of S55746 demonstrated robust anti-tumor efficacy in two distinct hematological xenograft models in mice.

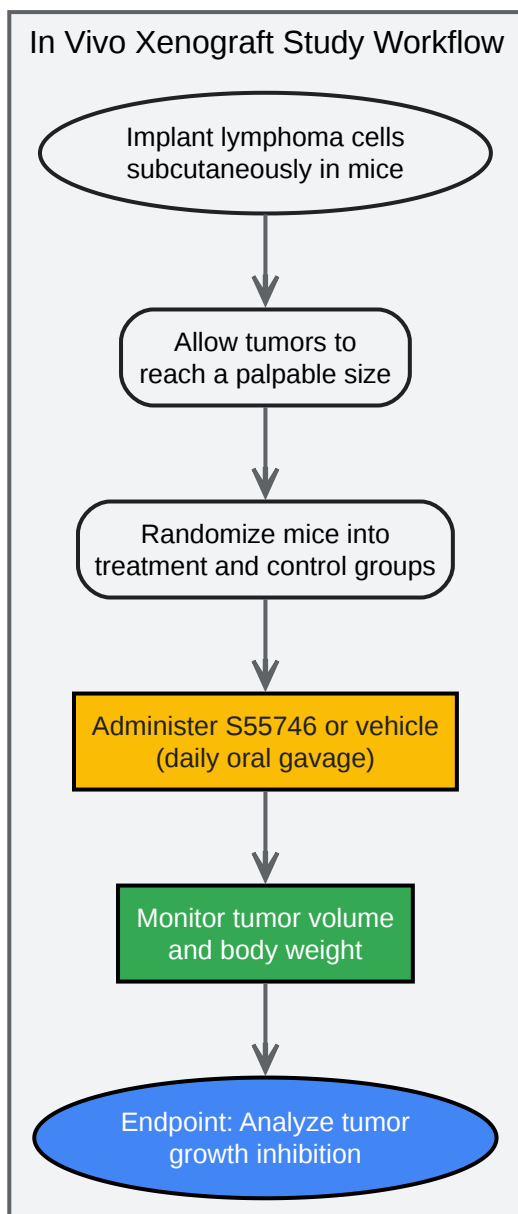
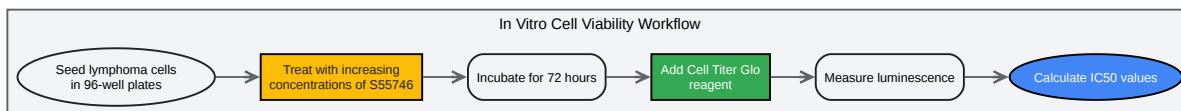
| Xenograft Model | Treatment | Outcome |
|---------------------------|---------------------------|-------------------------------------|
| Hematological Xenograft 1 | Daily oral administration | Significant tumor growth inhibition |
| Hematological Xenograft 2 | Daily oral administration | Significant tumor growth inhibition |

Table 3: In Vivo Efficacy of S55746 in Hematological Xenograft Models.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to generate the preclinical data for S55746.

In Vitro Cell Viability Assay



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References

- 1. oncotarget.com [oncotarget.com]
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